
(1S)-1-(2-Anthryl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Anthryl)propylamine is an organic compound characterized by the presence of an anthracene moiety attached to a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Anthryl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene and a suitable propylamine derivative.
Reaction Conditions: The anthracene is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position. This can be achieved through halogenation or hydroxylation reactions.
Coupling Reaction: The functionalized anthracene is then coupled with the propylamine derivative under appropriate conditions, such as in the presence of a base or a catalyst, to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-1-(2-Anthryl)propylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the amine group or the anthracene ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, acids, or bases depending on the specific reaction.
Major Products:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Reduced amine or anthracene derivatives.
Substitution Products: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2-Anthryl)propylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (1S)-1-(2-Anthryl)propylamine involves its interaction with molecular targets, such as enzymes or receptors. The anthracene moiety can intercalate with DNA, affecting its structure and function. Additionally, the amine group can form hydrogen bonds or ionic interactions with biological targets, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-(2-Anthryl)pyrrolidine
- (2S)-2-Amino-2-(2-Anthryl)acetic Acid
- 2-Anthryl Substituted Benzimidazole Derivatives
Comparison:
- Structural Differences: While (1S)-1-(2-Anthryl)propylamine has a propylamine chain, similar compounds may have different substituents, such as pyrrolidine or acetic acid groups.
- Unique Features: The specific arrangement of the anthracene moiety and the propylamine chain in this compound provides unique chemical and biological properties, such as specific binding affinities and reactivity profiles.
Eigenschaften
IUPAC Name |
(1S)-1-anthracen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-2-17(18)15-8-7-14-9-12-5-3-4-6-13(12)10-16(14)11-15/h3-11,17H,2,18H2,1H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQWZKPSJZCHNZ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
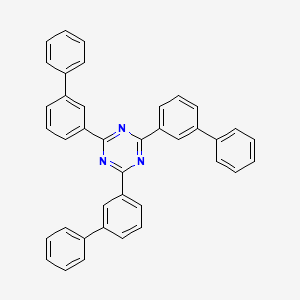
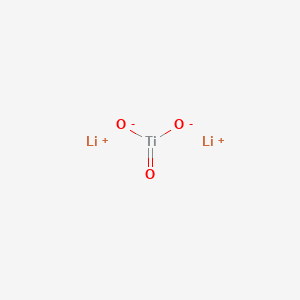
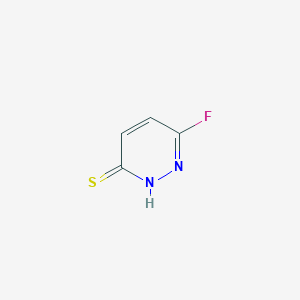


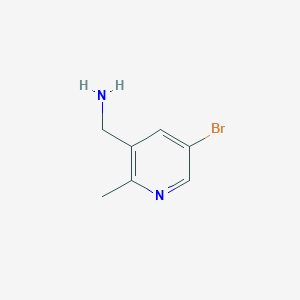


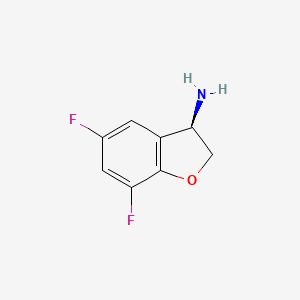
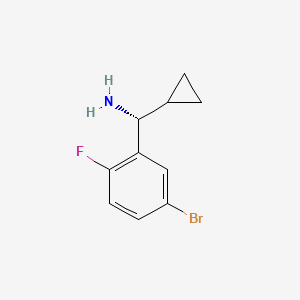

![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
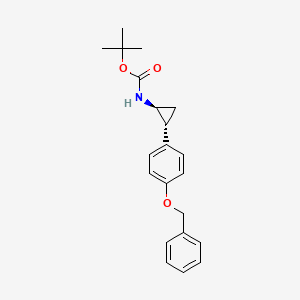
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
